molecular formula C13H23IO B13299478 {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane

Cat. No.: B13299478
M. Wt: 322.23 g/mol
InChI Key: VFBPMXVGDDVSGE-UHFFFAOYSA-N
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Description

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane is an organic compound with the molecular formula C13H23IO It is characterized by the presence of an iodocyclopentyl group attached to a cycloheptane ring via an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane typically involves the reaction of cyclopentanol with iodine to form 2-iodocyclopentanol. This intermediate is then reacted with cycloheptanemethanol under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

The compound’s potential biological activity is of interest in the study of biochemical pathways and the development of new pharmaceuticals. Researchers investigate its interactions with biological molecules to understand its effects and potential therapeutic applications.

Medicine

In medicine, this compound is studied for its potential use in drug development. Its unique structure may offer advantages in the design of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials and chemical processes. Its reactivity and structural features make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of {[(2-Iodocyclopentyl)oxy]methyl}cycloheptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Bromocyclopentyl)oxy]methyl}cycloheptane
  • {[(2-Chlorocyclopentyl)oxy]methyl}cycloheptane
  • {[(2-Fluorocyclopentyl)oxy]methyl}cycloheptane

Uniqueness

{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability influence the compound’s chemical behavior, making it suitable for specific applications that its analogs may not be able to achieve.

Properties

Molecular Formula

C13H23IO

Molecular Weight

322.23 g/mol

IUPAC Name

(2-iodocyclopentyl)oxymethylcycloheptane

InChI

InChI=1S/C13H23IO/c14-12-8-5-9-13(12)15-10-11-6-3-1-2-4-7-11/h11-13H,1-10H2

InChI Key

VFBPMXVGDDVSGE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)COC2CCCC2I

Origin of Product

United States

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